molecular formula C14H22O5 B8316718 Diethyl 2-allyl-2-(3-oxobutyl)malonate

Diethyl 2-allyl-2-(3-oxobutyl)malonate

Cat. No. B8316718
M. Wt: 270.32 g/mol
InChI Key: TYOZBBKPLIZOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867161B1

Procedure details

To an ether suspension (2 ml) containing copper iodide (0.293 g, 1.2 mmol) was added dropwise at −10° C. 1.26 ml of 1.91M ether solution containing methyl lithium (2.4 mmol). After heating to 0° C. over 30 minutes, the reaction liquid was given 4,4-dicarboethoxy-6-heptenic acid chloride (0.291 g, 1.0 mmol), followed by stirring at 0° C. for 6 hours. After addition of a saturated aqueous solution of ammonium chloride, the reaction liquid was extracted with ether. The organic layer was dried with anhydrous magnesium sulfate and freed of solvent by vacuum distillation. The residues were purified by silica gel chromatography to give 0.295 g of 5,5-dicarboethoxy-7-octen-2-on (yields: 91%). Characteristic Values of 5,5-dicarboethoxy-7-octen-2-on
Name
4,4-dicarboethoxy-6-heptenic acid chloride
Quantity
0.291 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1.26 mL
Type
solvent
Reaction Step Three
Quantity
0.293 g
Type
catalyst
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[C:3]([C:8]([C:17]([O:19][CH2:20][CH3:21])=[O:18])([CH2:14][CH:15]=[CH2:16])[CH2:9][CH2:10][C:11](Cl)=[O:12])([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[NH4+]>[Cu](I)I.CCOCC>[C:3]([C:8]([C:17]([O:19][CH2:20][CH3:21])=[O:18])([CH2:14][CH:15]=[CH2:16])[CH2:9][CH2:10][C:11](=[O:12])[CH3:1])([O:5][CH2:6][CH3:7])=[O:4] |f:2.3|

Inputs

Step One
Name
4,4-dicarboethoxy-6-heptenic acid chloride
Quantity
0.291 g
Type
reactant
Smiles
C(=O)(OCC)C(CCC(=O)Cl)(CC=C)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
2.4 mmol
Type
reactant
Smiles
C[Li]
Name
Quantity
1.26 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.293 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
2 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring at 0° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −10° C
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed of solvent by vacuum distillation
CUSTOM
Type
CUSTOM
Details
The residues were purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(=O)(OCC)C(CCC(C)=O)(CC=C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.295 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.